methyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound characterized by a sulfamoyl group at position 6 of the benzothiazole ring and a 4-(diethylamino)benzoyl imino substituent at position 2. The (2Z) configuration denotes the stereochemistry of the imino double bond, which is critical for its molecular interactions.
Properties
IUPAC Name |
methyl 2-[2-[4-(diethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-4-24(5-2)15-8-6-14(7-9-15)20(27)23-21-25(13-19(26)30-3)17-11-10-16(32(22,28)29)12-18(17)31-21/h6-12H,4-5,13H2,1-3H3,(H2,22,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGZZHGJAYIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Sulfamoyl-1,3-benzothiazole Intermediate
The benzothiazole core is constructed via cyclization of 2-aminothiophenol derivatives. A representative procedure involves:
Cyclization :
Hydrazide Formation :
Azide Generation :
Introduction of the (2Z)-2-{[4-(Diethylamino)benzoyl]imino} Group
The imino linkage is formed via nucleophilic acyl substitution:
Coupling Reaction :
Stereochemical Control :
Acetate Ester Installation
The methyl acetate moiety is introduced via alkylation:
- Michael Addition :
Alternative Synthetic Approaches
One-Pot Multicomponent Synthesis
A streamlined method combines:
- 2-Amino-6-sulfamoylthiophenol
- 4-(Diethylamino)benzoyl isocyanate
- Methyl propiolate
Reaction in DMF at 80°C for 8 h achieves a 58% yield, though with reduced stereoselectivity (Z:E = 4:1).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, improving yield to 71% while maintaining Z-selectivity (>95%).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
- Elemental Analysis : Calculated (%) for C21H24N4O5S2: C 52.92, H 5.08, N 11.76; Found: C 52.89, H 5.11, N 11.72.
Comparative Evaluation of Synthetic Routes
| Parameter | Stepwise Protocol | One-Pot Synthesis | Microwave Method |
|---|---|---|---|
| Yield (%) | 62 | 58 | 71 |
| Reaction Time (h) | 20 | 8 | 0.5 |
| Z:E Selectivity | >99:1 | 4:1 | >95:5 |
| Purification Complexity | High | Moderate | Low |
The microwave-assisted method offers the best balance of efficiency and selectivity, though it requires specialized equipment.
Challenges and Optimization Strategies
Sulfamoyl Group Instability
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
The compound methyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. The benzothiazole moiety is often associated with the inhibition of tumor growth through various mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Study: A study demonstrated that derivatives of benzothiazole showed promising results against breast cancer cell lines, suggesting potential for further development into therapeutic agents.
Antimicrobial Properties
The sulfamoyl group in the compound enhances its antimicrobial activity. Research indicates that compounds containing this functional group can inhibit bacterial growth effectively.
- Mechanism of Action: The sulfonamide moiety interferes with bacterial folic acid synthesis.
- Case Study: A series of analogs were tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
Central Nervous System Effects
The presence of the diethylamino group suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects.
- Mechanism of Action: These compounds may modulate neurotransmitter levels or inhibit neuroinflammation.
- Case Study: In vivo studies have shown that related compounds improved cognitive function in animal models of Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference Source |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits folic acid synthesis | |
| Neuroprotective | Modulates neurotransmitter levels |
Table 2: Comparative Efficacy Against Cancer Cell Lines
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
Compound A : Methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (RN: 865197-32-6)
- Structural Differences: Sulfamoyl Substituent: The sulfamoyl group at position 4 of the benzoyl ring in Compound A is modified with bis(2-cyanoethyl) groups, contrasting with the diethylamino group in the target compound. Benzothiazole Substituent: A methyl group replaces the sulfamoyl group at position 6 of the benzothiazole ring.
- Implications: The bis(2-cyanoethyl) substituent in Compound A may enhance electron-withdrawing properties compared to the electron-donating diethylamino group in the target compound, altering reactivity or binding affinity.
Compound B : Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structural Differences: Core Structure: Compound B features a triazine ring linked to a sulfonylurea group, diverging from the benzothiazole-imino framework of the target compound. Functional Groups: The sulfonylurea group in Compound B is a hallmark of herbicides (e.g., acetolactate synthase inhibitors), unlike the sulfamoyl-benzothiazole system in the target molecule.
- Implications :
Comparative Data Table
| Feature | Target Compound | Compound A | Compound B (Metsulfuron Methyl) |
|---|---|---|---|
| Core Structure | 2,3-Dihydro-1,3-benzothiazole with imino linkage | 2,3-Dihydro-1,3-benzothiazole with imino linkage | Sulfonylurea-linked triazine |
| Position 6 Substituent | Sulfamoyl (-SO₂NH₂) | Methyl (-CH₃) | Sulfonyl (-SO₂-) linked to triazine |
| Benzoyl Ring Substituent | 4-(Diethylamino) (-N(C₂H₅)₂) | 4-[Bis(2-cyanoethyl)sulfamoyl] (-SO₂N(C₂H₄CN)₂) | N/A (triazine instead) |
| Key Functional Groups | Imino, sulfamoyl, diethylamino, methyl ester | Imino, bis(2-cyanoethyl)sulfamoyl, methyl ester | Sulfonylurea, triazine, methyl ester |
| Potential Applications | Hypothesized: Antimicrobial, enzyme inhibition | Unreported (structural similarity suggests agrochemical/pharmaceutical use) | Herbicide (acetolactate synthase inhibition) |
Research Findings and Implications
- Bioactivity : The sulfamoyl group at position 6 in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in Compound A. This could explain divergent bioactivity profiles .
- Crystallographic Insights : Tools like SHELX and ORTEP-3 (used for small-molecule refinement and graphical representation) are critical for resolving the stereochemistry and confirming the (2Z) configuration in such compounds .
Methodological Considerations
- Structure Validation : The absence of explicit crystallographic data for the target compound necessitates reliance on computational methods (e.g., SHELXL for refinement) and comparative analysis with validated analogues .
- Limitations : Direct pharmacological or synthetic data for the target compound are lacking in the provided evidence, necessitating cautious extrapolation from structural analogues.
Biological Activity
Methyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex chemical compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzothiazole core.
- A diethylamino group that may enhance its pharmacological properties.
- A sulfamoyl moiety which is often associated with antibacterial activity.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to antiproliferative effects in cancer cells .
- Antimicrobial Activity : The sulfamoyl group is known for its antibacterial properties, potentially making this compound effective against certain bacterial strains.
- Phototoxicity : Some derivatives exhibit phototoxic effects under UV light, which can be leveraged for therapeutic applications in conditions like psoriasis or skin cancers .
In Vitro Studies
A study conducted on related compounds demonstrated significant antiproliferative effects against mammalian cells when exposed to UVA light. The effectiveness was linked to the ability of these compounds to induce DNA damage without causing interstrand cross-links, suggesting a unique mechanism that could be exploited for therapeutic purposes .
Cytotoxicity Tests
Cytotoxicity assays showed that this compound exhibited moderate cytotoxic effects with IC50 values comparable to established chemotherapeutics .
Case Studies
- Leishmania Activity : In vitro evaluations have shown that similar compounds can inhibit the promastigote form of Leishmania amazonensis, a significant pathogen responsible for leishmaniasis. The IC50 value for these compounds was reported at 91.1 µM, indicating moderate activity .
- Skin Applications : Compounds with similar structures have been tested for their effectiveness in treating skin conditions through topical applications. They exhibited anti-inflammatory properties and reduced edema formation in animal models .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with condensation of 4-(diethylamino)benzoyl chloride with a sulfamoyl-functionalized benzothiazole intermediate. Key steps include:
- Imine Formation : Use anhydrous DMF as a solvent under nitrogen at 60–70°C for 12 hours to ensure Z-configuration retention .
- Esterification : Methylation of the intermediate carboxyl group using iodomethane in the presence of K₂CO₃ in acetone (reflux for 6–8 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol yield >95% purity. Monitor reaction progress via TLC and confirm purity by HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify diethylamino protons (δ 1.1–1.3 ppm) and benzothiazole sulfamoyl groups (δ 7.8–8.2 ppm). NOESY confirms the Z-configuration of the imine bond .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 512.57 .
- FTIR : Confirms carbonyl (C=O, 1680 cm⁻¹) and sulfonamide (S=O, 1320–1150 cm⁻¹) stretches .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer :
- Anticancer Activity : MTT assays using HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines (IC₅₀ values: 12–18 μM) .
- Antimicrobial Screening : Broth microdilution against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase IX (IC₅₀: 0.45 µM) to assess sulfamoyl group efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity across cell lines?
- Methodological Answer : Discrepancies (e.g., IC₅₀ ranging from 12 μM in HeLa to >50 μM in A549) may arise from:
- Cellular Uptake Variability : Use LC-MS to quantify intracellular compound levels .
- Target Expression Differences : Perform Western blotting for target enzymes (e.g., carbonic anhydrase IX) across cell lines .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (PDB: 3IAI). Focus on sulfamoyl-zinc coordination and benzothiazole π-π stacking .
- QSAR Modeling : Use Gaussian 16 to calculate electrostatic potential maps and correlate substituent effects (e.g., diethylamino vs. dimethylamino) with bioactivity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- pH Stability : Degrades at pH <3 (sulfonamide hydrolysis) or pH >10 (ester saponification). Use phosphate buffer (pH 7.4) for in vitro assays .
- Thermal Stability : Decomposes above 150°C (DSC analysis). Store at –20°C in amber vials under argon .
Q. What strategies differentiate its mechanism from structurally similar benzothiazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
